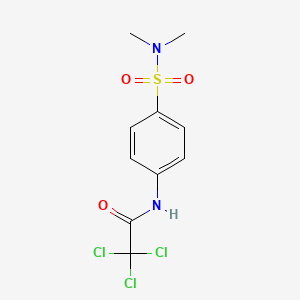
Acetanilide, 2,2,2-trichloro-4'-(dimethylsulfamoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)-: is a chemical compound with the molecular formula C10H11Cl3N2O3S and a molecular weight of 345.63 g/mol . It is known for its unique structure, which includes a trichloroacetyl group and a dimethylsulfamoyl group attached to an acetanilide backbone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of 2,2,2-trichloroacetyl chloride with 4-(dimethylsulfamoyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroacetyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetanilide derivative .
科学研究应用
Chemistry: In chemistry, Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of dyes and pigments, where its reactivity and stability are advantageous .
作用机制
The mechanism by which Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- exerts its effects involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function .
相似化合物的比较
Acetanilide: A simpler analog without the trichloroacetyl and dimethylsulfamoyl groups.
N-Phenylacetamide: Another analog with a similar backbone but different substituents.
Uniqueness: The presence of both the trichloroacetyl and dimethylsulfamoyl groups in Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- makes it unique compared to its simpler analogs.
属性
CAS 编号 |
23280-37-7 |
|---|---|
分子式 |
C10H11Cl3N2O3S |
分子量 |
345.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11Cl3N2O3S/c1-15(2)19(17,18)8-5-3-7(4-6-8)14-9(16)10(11,12)13/h3-6H,1-2H3,(H,14,16) |
InChI 键 |
WVBWSUCQCYHTMJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)

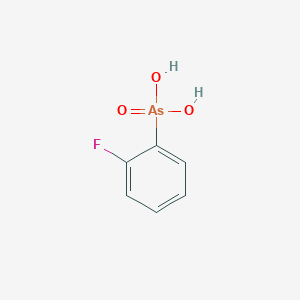

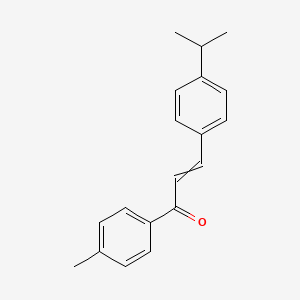
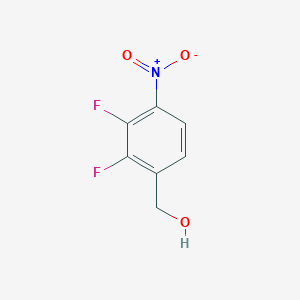
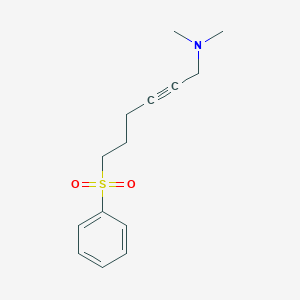
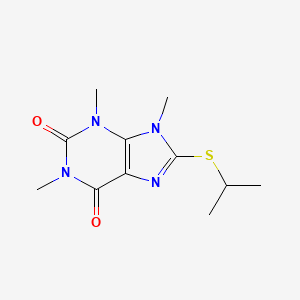
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)

![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
